molecular formula C35H52O5S2 B1681169 Succinobucol CAS No. 216167-82-7

Succinobucol

Cat. No. B1681169
M. Wt: 616.9 g/mol
InChI Key: RKSMVPNZHBRNNS-UHFFFAOYSA-N
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Description

Succinobucol is an orally active vascular protectant that exhibits antiatherosclerotic properties in multiple animal models and in humans. It inhibits the release of proinflammatory cytokines, TNF-a, IL-1b, and IL-6 .


Synthesis Analysis

Succinobucol’s synthesis involves conjugation with steroids to alter its drug effect and bioavailability . The conjugates consist of the therapeutically important drug succinobucol and plant stanol/sterols (stigmastanol, β-sitosterol, and stigmasterol) possessing an ability to lower the blood cholesterol level . A cholesterol-succinobucol prodrug was also prepared to enhance the absorption of succinobucol through the intestinal membrane into the organism and to target the drug into the place of lipid metabolism .


Physical And Chemical Properties Analysis

Succinobucol is a benzoate ester and a member of phenols . Its molecular weight is 616.9 g/mol . The molecular formula of Succinobucol is C35H52O5S2 .

Scientific Research Applications

  • Cancer Treatment

    • Field : Oncology
    • Application : Succinobucol has been used in the treatment of primary tumors and their lung metastases . It has been loaded into PLGA nanoparticles along with the chemotherapeutic doxorubicin .
    • Method : The nanoparticles were composed of PLGA encapsulated Succinobucol and Dox as hydrophobic cores and DSPE-mPEG 2000 as surface modification materials .
    • Results : The in vitro experiments showed that these nanoparticles had potent cytotoxicity against B16F10 cells and could significantly inhibit VCAM-1 expression and migration of B16F10 cells . The in vivo experiments showed that they could efficiently suppress not only primary melanoma but also its lung metastases .
  • Cardiovascular Diseases

    • Field : Cardiology
    • Application : Succinobucol has been used in the treatment of cardiovascular diseases .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : Succinobucol had no effect on the primary endpoint in a clinical trial, but changes in the rates of other clinical outcomes—both beneficial and harmful—were observed .
  • Neuroprotection

    • Field : Neurology
    • Application : Succinobucol has potential neuroprotective effects .
    • Method : Succinobucol increases GSH levels via upregulation of GCL activity (possibly through the activation of the nuclear (erythroid-derived 2)-related factor (Nrf2)/antioxidant response element (ARE) pathway) .
    • Results : Succinobucol pretreatment significantly prevented 3-NP-induced loss of cellular viability, generation of reactive oxygen species, and decrease of ΔΨm .
  • Lipid Metabolism

    • Field : Metabolic Diseases
    • Application : Succinobucol has been used in lipid metabolism .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : Succinobucol increased LDL cholesterol and systolic blood pressure, and decreased HDL cholesterol and glycated haemoglobin .
  • Anti-inflammatory Applications

    • Field : Immunology
    • Application : Succinobucol has anti-inflammatory properties .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : Succinobucol had no effect on the primary endpoint in a clinical trial, but changes in the rates of other clinical outcomes—both beneficial and harmful—were observed .
  • Antioxidant Applications

    • Field : Pharmacology
    • Application : Succinobucol has antioxidant properties .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : Succinobucol had no effect on the primary endpoint in a clinical trial, but changes in the rates of other clinical outcomes—both beneficial and harmful—were observed .
  • Metastatic Breast Cancer Treatment

    • Field : Oncology
    • Application : Succinobucol has been used in the treatment of metastatic breast cancer . It has been loaded into PLGA nanoparticles along with the chemotherapeutic doxorubicin .
    • Method : The nanoparticles were composed of PLGA encapsulated Succinobucol and Dox as hydrophobic cores and DSPE-mPEG 2000 as surface modification materials .
    • Results : The in vitro experiments showed that these nanoparticles had potent cytotoxicity against B16F10 cells and could significantly inhibit VCAM-1 expression and migration of B16F10 cells . The in vivo experiments showed that they could efficiently suppress not only primary melanoma but also its lung metastases .
  • Diabetes Mellitus Type 2

    • Field : Endocrinology
    • Application : Succinobucol has been investigated for use in the treatment of diabetes mellitus type 2 .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : The results of these investigations are not available in the source .
  • In-Stent Restenosis

    • Field : Cardiology
    • Application : Succinobucol has been investigated for use in the treatment of in-stent restenosis .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : The results of these investigations are not available in the source .
  • Treatment of Metastatic Breast Cancer

    • Field : Oncology
    • Application : Succinobucol has been used in the treatment of metastatic breast cancer . It has been loaded into PLGA nanoparticles along with the chemotherapeutic doxorubicin .
    • Method : The nanoparticles were composed of PLGA encapsulated Succinobucol and Dox as hydrophobic cores and DSPE-mPEG 2000 as surface modification materials .
    • Results : The in vitro experiments showed that these nanoparticles had potent cytotoxicity against B16F10 cells and could significantly inhibit VCAM-1 expression and migration of B16F10 cells . The in vivo experiments showed that they could efficiently suppress not only primary melanoma but also its lung metastases .
  • Treatment of Atherosclerosis and Coronary Artery Disease

    • Field : Cardiology
    • Application : Succinobucol has been investigated for use in the treatment of atherosclerosis and coronary artery disease .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : The results of these investigations are not available in the source .
  • Treatment of Diabetes Mellitus Type 2

    • Field : Endocrinology
    • Application : Succinobucol has been investigated for use in the treatment of diabetes mellitus type 2 .
    • Method : Succinobucol works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis .
    • Results : The results of these investigations are not available in the source .

properties

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMVPNZHBRNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176003
Record name Succinobucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AGI-1067 works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis. This includes inhibition of inflammatory cytokines, chemokines and vascular adhesion molecules that participate in the initiation, growth and eventual destabilization of the plaque. Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque.
Record name Succinobucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Succinobucol

CAS RN

216167-82-7
Record name Succinobucol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216167-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinobucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinobucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Succinobucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINOBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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